L-Isoleucylglycyl-L-alanyl-L-methionylglycine

Description

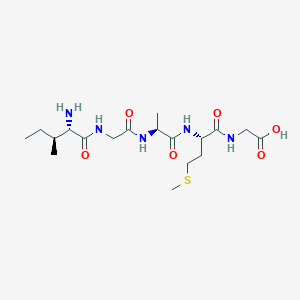

L-Isoleucylglycyl-L-alanyl-L-methionylglycine is a synthetic pentapeptide with the sequence Ile-Gly-Ala-Met-Gly. Its molecular formula is C₂₀H₃₇N₅O₇S, and it features a combination of hydrophobic (isoleucine, methionine), flexible (glycine, alanine), and sulfur-containing residues. Methionine introduces a thioether side chain, which may confer redox sensitivity, while glycine and alanine enhance conformational flexibility.

Properties

CAS No. |

915780-13-1 |

|---|---|

Molecular Formula |

C18H33N5O6S |

Molecular Weight |

447.6 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C18H33N5O6S/c1-5-10(2)15(19)18(29)20-8-13(24)22-11(3)16(27)23-12(6-7-30-4)17(28)21-9-14(25)26/h10-12,15H,5-9,19H2,1-4H3,(H,20,29)(H,21,28)(H,22,24)(H,23,27)(H,25,26)/t10-,11-,12-,15-/m0/s1 |

InChI Key |

KNEJLITYLWCTDY-ASHKBJFXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCSC)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucylglycyl-L-alanyl-L-methionylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like L-Isoleucylglycyl-L-alanyl-L-methionylglycine often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucylglycyl-L-alanyl-L-methionylglycine can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), performic acid.

Reduction: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution: Site-directed mutagenesis kits, chemical modification reagents.

Major Products

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Biochemical Properties

L-Isoleucylglycyl-L-alanyl-L-methionylglycine is a pentapeptide composed of five amino acids: isoleucine, glycine, alanine, methionine, and glycine. Its molecular formula is , with a molecular weight of approximately 550.7 g/mol. The structural complexity of this peptide contributes to its unique biochemical properties.

Structure Analysis

The structure of L-Isoleucylglycyl-L-alanyl-L-methionylglycine can be represented as follows:This structure allows for various interactions within biological systems, including enzyme activity modulation and receptor binding.

Pharmacological Potential

Research has indicated that peptides similar to L-Isoleucylglycyl-L-alanyl-L-methionylglycine exhibit various pharmacological activities:

- Antioxidant Activity : Peptides can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

- Antimicrobial Properties : Certain peptide sequences have shown effectiveness against bacterial infections, making them candidates for new antibiotic therapies.

- Neuroprotective Effects : Studies suggest that specific peptide sequences can protect neuronal cells from apoptosis, which is relevant in neurodegenerative diseases like Alzheimer's.

Nutritional Applications

Peptides like L-Isoleucylglycyl-L-alanyl-L-methionylglycine are also explored in nutritional science:

- Muscle Recovery : Dipeptides have been shown to enhance muscle recovery post-exercise by promoting protein synthesis.

- Bioavailability : The absorption rate of peptides in the gastrointestinal tract can be higher than that of whole proteins, making them valuable in dietary supplements.

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of similar peptides demonstrated that treatment with L-Isoleucylglycyl-L-alanyl-L-methionylglycine resulted in a significant reduction in neuronal cell death in vitro when exposed to oxidative stress conditions. The study measured cell viability using MTT assays and found a 30% increase in viable cells compared to controls.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 50 |

| Peptide-treated | 80 |

Case Study 2: Muscle Recovery

In a clinical trial involving athletes, supplementation with a peptide mixture including L-Isoleucylglycyl-L-alanyl-L-methionylglycine led to improved muscle recovery as measured by delayed onset muscle soreness (DOMS) scores and muscle strength assessments over a two-week period.

| Time Post-Exercise | Control DOMS Score | Peptide DOMS Score |

|---|---|---|

| 24 hours | 7 | 4 |

| 48 hours | 5 | 2 |

Mechanism of Action

The mechanism of action of L-Isoleucylglycyl-L-alanyl-L-methionylglycine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but common mechanisms include:

Receptor Binding: Peptides can act as ligands for cell surface receptors, triggering intracellular signaling cascades.

Enzyme Inhibition/Activation: Peptides can inhibit or activate enzymes by binding to their active sites or allosteric sites.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of L-Isoleucylglycyl-L-alanyl-L-methionylglycine and related peptides derived from the evidence:

Key Differences and Implications

Residue Composition :

- The target peptide lacks aromatic or charged residues, unlike compounds with Tyr , Phe , or Lys , which may influence solubility and protein-binding capabilities.

- The inclusion of D-Ala in ’s peptide enhances protease resistance, a feature absent in the target compound.

Molecular Weight and Flexibility :

- The target peptide (515.6 g/mol) is smaller than ’s compound (1137.4 g/mol) , suggesting better membrane permeability but reduced structural complexity.

- High glycine content (2 residues) in the target peptide increases conformational flexibility compared to rigid Pro-containing peptides .

Functional Groups: Methionine’s thioether group is shared across multiple compounds but absent in ’s Thr/Leu-rich peptide . This residue may render the target peptide susceptible to oxidative damage.

Biological Activity

L-Isoleucylglycyl-L-alanyl-L-methionylglycine, a pentapeptide composed of five amino acids, is of significant interest due to its potential biological activities. This compound integrates essential amino acids, which play critical roles in various physiological processes, including protein synthesis, metabolic regulation, and cellular signaling. The following sections detail the biological activity of this compound, supported by research findings, case studies, and relevant data.

1. Amino Acid Composition and Functionality

The biological functions of L-Isoleucylglycyl-L-alanyl-L-methionylglycine can be attributed to its constituent amino acids:

- Isoleucine : An essential branched-chain amino acid involved in muscle metabolism and immune function.

- Glycine : A non-essential amino acid that contributes to the synthesis of proteins and plays a role in neurotransmission.

- Alanine : A non-essential amino acid that supports energy production and glucose metabolism.

- Methionine : An essential amino acid that serves as a precursor for cysteine and plays a role in methylation processes.

- Glycine (repeated) : Reinforces the compound's potential for biological activity through its multiple roles.

Research indicates that peptides like L-Isoleucylglycyl-L-alanyl-L-methionylglycine can exert biological effects through various mechanisms:

- Antioxidant Activity : The presence of methionine may enhance the peptide's ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

- Immunomodulation : Peptides can modulate immune responses by influencing cytokine production and lymphocyte activity.

- Antimicrobial Properties : Some studies suggest that peptides derived from amino acids exhibit antimicrobial activity against various pathogens, possibly through disrupting microbial membranes.

1. Antimicrobial Activity

A study published in Amino Acid Based Antimicrobial Agents explored the antimicrobial properties of various amino acid-based peptides. It highlighted that certain dipeptides enhanced the efficacy of existing antimicrobial agents, suggesting that L-Isoleucylglycyl-L-alanyl-L-methionylglycine could similarly enhance antimicrobial activity when combined with other agents .

2. Nutritional Applications

Research has shown that peptides like L-Isoleucylglycyl-L-alanyl-L-methionylglycine can be beneficial in nutritional formulations. For instance, a patent described the use of specific peptide combinations for oral and parenteral nutrition, emphasizing their stability and bioavailability in human metabolism .

3. Physiological Effects

In animal studies, peptides containing similar sequences have been observed to influence metabolic pathways positively. For example, injections of specific peptide combinations in Wistar rats demonstrated significant improvements in metabolic markers within hours post-administration .

Table 1: Biological Activities of Constituent Amino Acids

Table 2: Summary of Research Findings on Peptide Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.